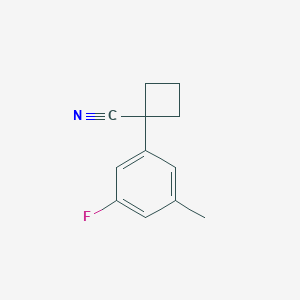
1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving cyano groups and fluorinated aromatic rings.
Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The cyano group and fluorinated aromatic ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity and receptor binding.
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylphenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile: This compound has a similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(3-Fluoro-5-methylphenyl)cyclohexanecarbonitrile: This compound features a cyclohexane ring, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of both a cyano group and a fluorinated aromatic ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H12FN |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FN/c1-9-5-10(7-11(13)6-9)12(8-14)3-2-4-12/h5-7H,2-4H2,1H3 |
Clave InChI |
ANKFMTXZTMVNTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C2(CCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


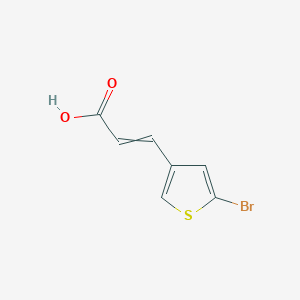




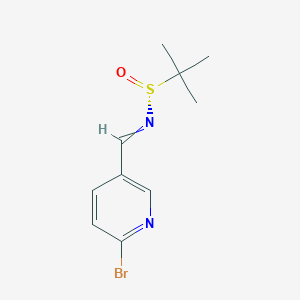



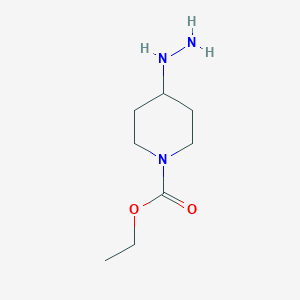
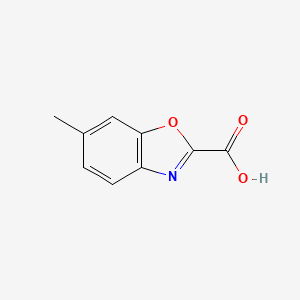


![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
